molecular formula CHN5O2 B1195372 5-nitro-2H-tetrazole CAS No. 55011-46-6

5-nitro-2H-tetrazole

Cat. No. B1195372
CAS RN: 55011-46-6
M. Wt: 115.05 g/mol
InChI Key: ZGZLYKUHYXFIIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-nitro-2H-tetrazole involves several methods, including nitration of tetrazole derivatives or cyclization of appropriate precursors. Researchers have explored various synthetic routes to obtain this compound with high yields and purities. Notably, starting from the corresponding 5-amino-substituted tetrazoles, compounds like 1-methyl-5-nitrotetrazole and 2-methyl-5-nitrotetrazole have been successfully synthesized .

Scientific Research Applications

  • Energetic Material Applications :

    • Klapötke, Sabaté, and Stierstorfer (2009) studied the initiation and pollution aspects of neutral 5-nitrotetrazoles, including 5-nitro-2H-tetrazole. They found these compounds to be powerful and environmentally friendly alternatives to commonly used primary explosives due to their high detonation velocities and excellent combined oxygen and nitrogen contents (Klapötke, Sabaté, & Stierstorfer, 2009).
    • Yu, Imler, Parrish, and Shreeve (2019) designed and synthesized polynitrotetrazoles, including derivatives of 5-nitro-2H-tetrazole, characterizing their energetic properties. These materials exhibited high densities, good oxygen balances, and excellent detonation properties (Yu, Imler, Parrish, & Shreeve, 2019).
    • Joo and Shreeve (2010) investigated high-density energetic mono- or bis(oxy)-5-nitroiminotetrazoles. They found that these materials, based on high nitrogen content, showed good stabilities towards friction and impact, and good thermal stability, making them promising for environmentally benign replacements for toxic materials (Joo & Shreeve, 2010).
  • Antitubercular Agent Development :

    • Karabanovich, Roh, Soukup, and colleagues (2015) explored tetrazole derivatives containing nitro substituents as potential antitubercular agents. Their study highlighted the antimycobacterial activity of certain 5-nitro-2H-tetrazole derivatives, encouraging further optimization for improved pharmacokinetic properties and reduced toxicity (Karabanovich et al., 2015).

properties

IUPAC Name

5-nitro-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHN5O2/c7-6(8)1-2-4-5-3-1/h(H,2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZLYKUHYXFIIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276628
Record name 5-nitro-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-2H-tetrazole

CAS RN

55011-46-6
Record name 5-Nitro-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55011-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-nitro-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
TM Klapötke, CM Sabaté, JM Welch - 2009 - Wiley Online Library
… Lastly, the 5-nitro-2H-tetrazole salts presented here show promise for future use as energetic compounds.(© Wiley-VCH Verlag GmbH & Co. KGaA, 69451 Weinheim, Germany, 2009) …
Y Li, W Liu, S Pang - Molecules, 2012 - mdpi.com
The synthesis of 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole (4) and its full characterization are given here. Compound 4 was synthesized through the nitration of 5-nitro-2-hydroxymethyl-…
Number of citations: 41 www.mdpi.com
R Haiges, KO Christe - Inorganic Chemistry, 2013 - ACS Publications
… 5-Nitro-2H-tetrazole (HNT) and salts with the related 5-nitrotetrazolate anion (NT – ) are well-known and have attracted much interest as primary explosives and energetic materials. (2-9…
Number of citations: 114 pubs.acs.org
N Fischer, D Izsák, TM Klapötke… - Chemistry–A European …, 2013 - Wiley Online Library
… The proton is located at the nitrogen atom N2, which is in accordance with 5-nitro-2H-tetrazole,21 but in contrast to the structure observed for 5,5′-bistetrazole, which exists as the 1H,1…
TM Klapötke, CM Sabaté, J Stierstorfer - New Journal of Chemistry, 2009 - pubs.rsc.org
5-Nitro-2H-tetrazole (1), 1-methyl-5-nitrotetrazole (2) and 2-methyl-5-nitrotetrazole (3) were synthesized starting from the corresponding 5-amino-substituted tetrazoles in good yields …
Number of citations: 123 pubs.rsc.org
M Jafari, K Ghani, MH Keshavarz… - Propellants …, 2018 - Wiley Online Library
Tetrazole derivatives containing energetic groups can be considered as high energy density materials due to their high positive standard enthalpies of formation and high densities. The …
Number of citations: 17 onlinelibrary.wiley.com
CH SUN, YC LI, EY LI, GQ LI… - Chinese Journal of Organic …, 2010 - sioc-journal.cn
5-Nitro-2H-tetrazole (5) was prepared from 5-amino-1H-tetrazole (1) through diazotization and Sandmeyer reaction. 5 was then reacted with formaldehyde to form 5-nitro-2-…
Number of citations: 6 sioc-journal.cn
J Zhang, F Bi, Z Yang, Q Xue, B Wang - Molecules, 2021 - mdpi.com
… (NTOF) and 3-((5-nitro-2H-tetrazol-2-yl)methyl)-5-amine-1,2,4-oxadiazole (NTOA), were designed and synthesized through a two-step reaction by using 2-(5-nitro-2H-tetrazole -2-yl)…
Number of citations: 3 www.mdpi.com
TM Klapötke, P Mayer, C Miró Sabaté… - Inorganic …, 2008 - ACS Publications
… 5-nitro-2H-tetrazole, and its derivatives are energetic materials and tend to explode under certain conditions. Appropriate safety precautions should be taken, especially when these …
Number of citations: 164 pubs.acs.org
TM Klapötke, CM Sabaté… - Heteroatom Chemistry: An …, 2009 - Wiley Online Library
… 5-Amino-1H-tetrazole (A) and 5-nitro2H-tetrazole (B) are nitrogen-rich energetic compounds, which are readily deprotonated by bases [5,6]. Nitrogen-rich salts of B with easily …
Number of citations: 20 onlinelibrary.wiley.com

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